molecular formula C7H12O2 B11765133 Cyclopropyl(oxetan-3-yl)methanol

Cyclopropyl(oxetan-3-yl)methanol

Cat. No.: B11765133
M. Wt: 128.17 g/mol
InChI Key: RWPMPJXGJYAYDE-UHFFFAOYSA-N
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Description

Cyclopropyl(oxetan-3-yl)methanol is an organic compound that features a cyclopropyl group and an oxetane ring attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(oxetan-3-yl)methanol can be synthesized through several methods. One common approach involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate can then be treated with various phenols to yield 3-(aryloxymethyl)oxetan-3-yl)methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization and substitution reactions, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(oxetan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropyl(oxetan-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyl(oxetan-3-yl)methanol is primarily related to its ability to undergo ring-opening reactions. The strained four-membered ring of oxetane is a strong hydrogen bond acceptor, which can enhance the solubility of molecules without compromising metabolic stability. This property makes it a valuable building block in the synthesis of pharmacologically active molecules .

Comparison with Similar Compounds

  • 3-(Bromomethyl)oxetan-3-yl)methanol
  • 3-(Aryloxymethyl)oxetan-3-yl)methanol
  • 3-Substituted oxetan-3-yl methyl alcohols

Comparison: Cyclopropyl(oxetan-3-yl)methanol is unique due to the presence of both a cyclopropyl group and an oxetane ring. This combination imparts distinct chemical properties, such as increased ring strain and reactivity, making it a versatile intermediate in organic synthesis. Compared to other oxetane derivatives, this compound offers enhanced solubility and stability, which are advantageous in pharmaceutical applications .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

cyclopropyl(oxetan-3-yl)methanol

InChI

InChI=1S/C7H12O2/c8-7(5-1-2-5)6-3-9-4-6/h5-8H,1-4H2

InChI Key

RWPMPJXGJYAYDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2COC2)O

Origin of Product

United States

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